
2,5-Cyclohexadien-4-one, pentachloro-4-(diallylphosphono)-
Vue d'ensemble
Description
2,5-Cyclohexadien-4-one, pentachloro-4-(diallylphosphono)-, also known as PCP-DAPP, is a chemical compound that has gained significant attention in the field of scientific research due to its diverse range of applications. PCP-DAPP is a phosphonate ester that contains a pentachlorophenyl group and a diallylphosphono group. The compound has been found to possess potent antiviral, antibacterial, and antifungal properties, making it a promising candidate for the development of new drugs and therapies.
Applications De Recherche Scientifique
2,5-Cyclohexadien-4-one, pentachloro-4-(diallylphosphono)- has been extensively studied for its antiviral, antibacterial, and antifungal properties. The compound has been found to inhibit the replication of a wide range of viruses, including HIV, herpes simplex virus, and human papillomavirus. 2,5-Cyclohexadien-4-one, pentachloro-4-(diallylphosphono)- has also been shown to be effective against several bacterial strains, such as Staphylococcus aureus and Escherichia coli. In addition, the compound has been found to possess potent antifungal activity against Candida albicans and Aspergillus fumigatus.
Mécanisme D'action
The mechanism of action of 2,5-Cyclohexadien-4-one, pentachloro-4-(diallylphosphono)- is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in viral, bacterial, and fungal replication. The compound has been shown to inhibit the activity of reverse transcriptase, an enzyme required for the replication of HIV. 2,5-Cyclohexadien-4-one, pentachloro-4-(diallylphosphono)- has also been found to inhibit the activity of DNA polymerase, an enzyme required for the replication of herpes simplex virus. In addition, the compound has been shown to disrupt the cell wall of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects
2,5-Cyclohexadien-4-one, pentachloro-4-(diallylphosphono)- has been found to have minimal toxicity in vitro and in vivo. The compound has been shown to be well-tolerated in animal models and has not been associated with any significant adverse effects. 2,5-Cyclohexadien-4-one, pentachloro-4-(diallylphosphono)- has also been found to be stable in biological fluids, making it a promising candidate for the development of new drugs and therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,5-Cyclohexadien-4-one, pentachloro-4-(diallylphosphono)- is its broad-spectrum activity against viruses, bacteria, and fungi. The compound has also been found to be stable in biological fluids, making it suitable for in vitro and in vivo studies. However, one limitation of 2,5-Cyclohexadien-4-one, pentachloro-4-(diallylphosphono)- is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
2,5-Cyclohexadien-4-one, pentachloro-4-(diallylphosphono)- has significant potential for the development of new drugs and therapies. Future research could focus on the optimization of the compound's structure to improve its solubility and bioavailability. In addition, studies could investigate the potential of 2,5-Cyclohexadien-4-one, pentachloro-4-(diallylphosphono)- as a treatment for viral, bacterial, and fungal infections in animal models and clinical trials. Finally, research could explore the use of 2,5-Cyclohexadien-4-one, pentachloro-4-(diallylphosphono)- in combination with other drugs to enhance its therapeutic efficacy.
Conclusion
In conclusion, 2,5-Cyclohexadien-4-one, pentachloro-4-(diallylphosphono)- is a promising compound with potent antiviral, antibacterial, and antifungal properties. The compound's synthesis is relatively simple, and it has been found to have minimal toxicity in vitro and in vivo. Future research could focus on optimizing the compound's structure and exploring its potential as a treatment for viral, bacterial, and fungal infections. 2,5-Cyclohexadien-4-one, pentachloro-4-(diallylphosphono)- has significant potential for the development of new drugs and therapies, and its diverse range of applications makes it an exciting area of research.
Propriétés
IUPAC Name |
4-bis(prop-2-enoxy)phosphoryl-2,3,4,5,6-pentachlorocyclohexa-2,5-dien-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl5O4P/c1-3-5-20-22(19,21-6-4-2)12(17)10(15)7(13)9(18)8(14)11(12)16/h3-4H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBBPNIHQYSADG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOP(=O)(C1(C(=C(C(=O)C(=C1Cl)Cl)Cl)Cl)Cl)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl5O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90994823 | |
| Record name | Diprop-2-en-1-yl (1,2,3,5,6-pentachloro-4-oxocyclohexa-2,5-dien-1-yl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90994823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73806-36-7 | |
| Record name | 2,5-Cyclohexadien-4-one, pentachloro-4-(diallylphosphono)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073806367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC222699 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222699 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diprop-2-en-1-yl (1,2,3,5,6-pentachloro-4-oxocyclohexa-2,5-dien-1-yl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90994823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Cyclohexadien-4-one, pentachloro-4-(diallylphosphono)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3M3265H52 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




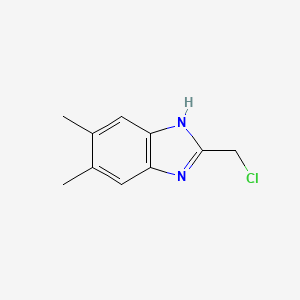
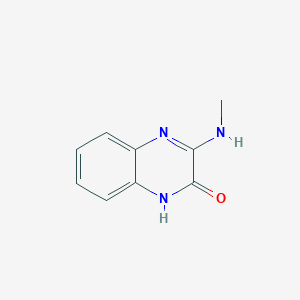
![2-[(4-methylpiperazin-1-yl)methyl]-1H-indole](/img/structure/B3357448.png)
![5,10-Dihydro-benzo[E]pyrrolo[1,2-A]azepin-11-one](/img/structure/B3357455.png)

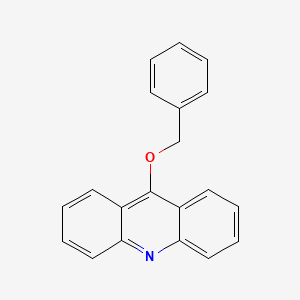
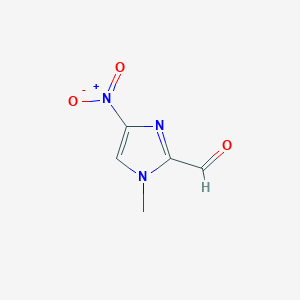
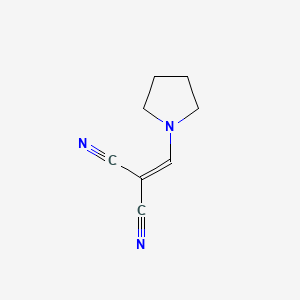
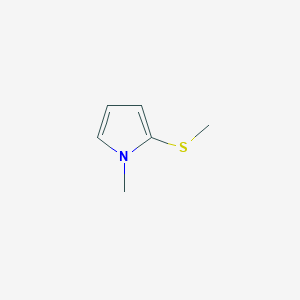
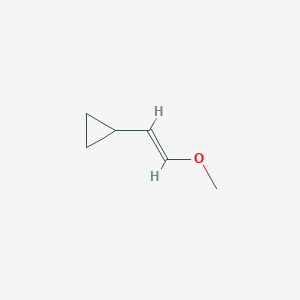

![2-[chloro(fluoro)methyl]-6-methyl-1H-benzimidazole](/img/structure/B3357516.png)
